molecular formula C39H41NO12 B15197175 N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine CAS No. 134568-32-4

N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine

Cat. No.: B15197175
CAS No.: 134568-32-4
M. Wt: 715.7 g/mol
InChI Key: GLBVIONDQFXZJW-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine: is a synthetic derivative of colchicine, a natural compound known for its anti-inflammatory and anti-mitotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine typically involves multi-step organic reactions. The starting material is often colchicine, which undergoes deacetylation and demethylation to form N-deacetyl-10-demethylcolchicine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under specific conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoyl moieties.

    Substitution: Substitution reactions might occur at the aromatic rings or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, it may be used to study cell division and microtubule dynamics due to its structural similarity to colchicine.

Medicine: Potential medicinal applications include its use as an anti-cancer agent, given its ability to disrupt microtubule formation and inhibit cell division.

Industry: In the industrial sector, it could be used in the synthesis of other complex organic molecules or as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine is likely similar to that of colchicine. It binds to tubulin, preventing the polymerization of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.

    Demecolcine: A derivative of colchicine with similar biological activities.

    N-deacetylcolchicine: Another derivative with potential medicinal applications.

Uniqueness: N,10-bis-(3,4,5-Trimethoxybenzoyl)-N-deacetyl-10-demethylcolchicine is unique due to the presence of two 3,4,5-trimethoxybenzoyl groups, which may enhance its binding affinity to tubulin and increase its potency as an anti-cancer agent.

Properties

CAS No.

134568-32-4

Molecular Formula

C39H41NO12

Molecular Weight

715.7 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(3,4,5-trimethoxybenzoyl)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide

InChI

InChI=1S/C39H41NO12/c1-44-28-15-21(16-29(45-2)35(28)49-6)34(42)24-12-11-23-25(19-27(24)41)26(13-10-20-14-32(48-5)37(51-8)38(52-9)33(20)23)40-39(43)22-17-30(46-3)36(50-7)31(18-22)47-4/h11-12,14-19,26H,10,13H2,1-9H3,(H,40,43)/t26-/m0/s1

InChI Key

GLBVIONDQFXZJW-SANMLTNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C3C(=CC2=O)[C@H](CCC4=CC(=C(C(=C43)OC)OC)OC)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C3C(=CC2=O)C(CCC4=CC(=C(C(=C43)OC)OC)OC)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.